
3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid
Descripción general
Descripción
3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a compound that contains an isonicotinic acid group and a trifluoromethoxyphenyl group . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Aplicaciones Científicas De Investigación
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group is increasingly important in various fields due to its unique properties. The introduction of this group into molecules can significantly alter their chemical and physical properties, making them more suitable for certain applications. Innovative reagents have been developed to facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible .
Antimycobacterial Agents
Derivatives of isonicotinic acid, such as 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid , have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. These compounds hold promise for the development of new treatments for tuberculosis, especially given the rise of drug-resistant strains .
Antimicrobial Activity
Beyond tuberculosis, these derivatives also exhibit antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. This broad spectrum of activity suggests potential for developing new antibiotics .
Phosphodiesterase Inhibitors
The compound has been used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors. These inhibitors can be used to treat various disorders, including neurodegenerative diseases .
Pain Management
Multisubstituted purines, synthesized using 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid as a precursor, have been identified as P2X7 antagonists. These compounds are being explored for their potential in treating pain, as P2X7 is a known target for pain therapeutics .
Cardiovascular Disease
Derivatives of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid have been investigated as CETP inhibitors. By inhibiting the cholesteryl ester transfer protein (CETP), these compounds could potentially be used to treat cardiovascular diseases by altering lipid profiles .
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKSATZSQHIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688234 | |
| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
CAS RN |
1258622-82-0 | |
| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



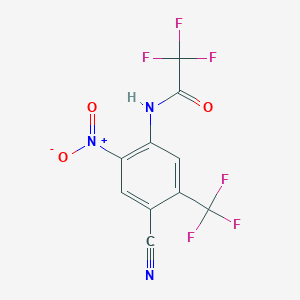

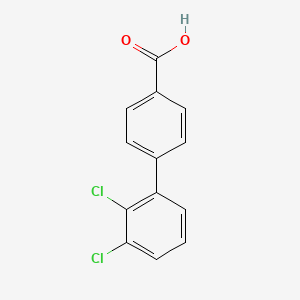
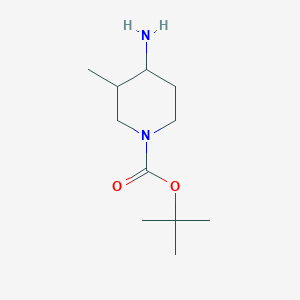
![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

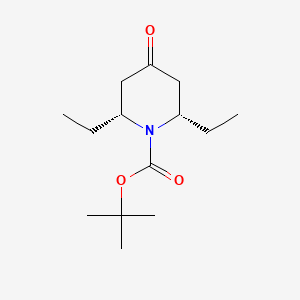
![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)
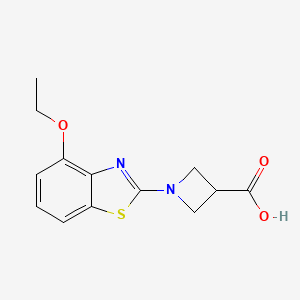
![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)
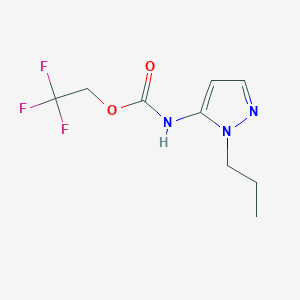
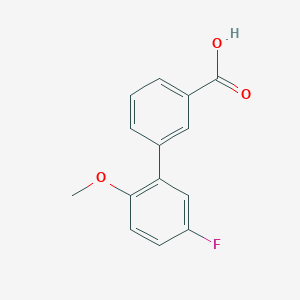

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)